molecular formula C18H34O2 B13425557 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)-

1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)-

Katalognummer: B13425557
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: MSIPWWGBPPHCBZ-ZHEFSGTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- is a complex organic compound with a unique structure that includes multiple chiral centers

Vorbereitungsmethoden

The synthesis of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves several steps. One common synthetic route includes the hydrogenation of indene derivatives followed by functional group modifications to introduce the hydroxyl and pentanol groups. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form corresponding halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- include:

The uniqueness of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H34O2

Molekulargewicht

282.5 g/mol

IUPAC-Name

(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

InChI

InChI=1S/C18H34O2/c1-13(7-5-11-17(2,3)20)14-9-10-15-16(19)8-6-12-18(14,15)4/h13-16,19-20H,5-12H2,1-4H3/t13?,14?,15?,16?,18-/m1/s1

InChI-Schlüssel

MSIPWWGBPPHCBZ-ZHEFSGTFSA-N

Isomerische SMILES

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2O)C

Kanonische SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.